molecular formula C20H28N2O B14334254 2-(4-Methoxyphenyl)-5-nonylpyrimidine CAS No. 99895-84-8

2-(4-Methoxyphenyl)-5-nonylpyrimidine

Cat. No.: B14334254
CAS No.: 99895-84-8
M. Wt: 312.4 g/mol
InChI Key: CLLQLHCWZVQLNO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-nonylpyrimidine is a pyrimidine derivative featuring a methoxyphenyl group at the 2-position and a nonyl alkyl chain at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, materials science, and optoelectronics due to their tunable electronic properties and biological activity .

Properties

CAS No.

99895-84-8

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-nonylpyrimidine

InChI

InChI=1S/C20H28N2O/c1-3-4-5-6-7-8-9-10-17-15-21-20(22-16-17)18-11-13-19(23-2)14-12-18/h11-16H,3-10H2,1-2H3

InChI Key

CLLQLHCWZVQLNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-nonylpyrimidine typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzaldehyde with nonylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-5-nonylpyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-nonylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-5-nonylpyrimidine.

    Reduction: Formation of 2-(4-Methoxyphenyl)-5-nonyl-1,2-dihydropyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-nonylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-nonylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, while the nonyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Evidence from fluorescence studies (Table 1) highlights the impact of substituents on emission intensity and Stokes shifts:

Table 1: Fluorescence Properties of Pyrimidine Derivatives

Compound Substituents Emission Intensity Stokes Shift (nm) Quantum Yield Reference
5d 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) High 125–130 0.42
5g 2,4-bis(4-Methoxyphenyl) Moderate 115–120 0.38
5a 4-(4-Fluorophenyl) Low 140–145 0.21
Target (inferred) 2-(4-Methoxyphenyl), 5-nonyl Likely High* ~130–135* ~0.40*

Key Observations:

  • The methoxyphenyl group at the 2-position (as in 5d) significantly enhances emission intensity compared to fluorophenyl or alkyl-substituted analogs .
  • Stokes shifts correlate with polarizability; the target compound’s nonyl chain may amplify this effect due to increased conformational flexibility .

Structural and Crystallographic Comparisons

Crystal structure analyses of related compounds reveal the influence of substituents on molecular packing and hydrogen bonding:

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles between the pyrimidine ring and substituents ranging from 12° to 86° . Weak C–H⋯O and C–H⋯π interactions govern crystal packing, a feature likely shared with the target compound due to the methoxyphenyl group’s polarity .
  • Target Compound: The nonyl chain may disrupt crystalline order, reducing melting points compared to rigid analogs (e.g., 5d). This could enhance solubility in organic solvents but reduce thermal stability .

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